

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-(bromomethyl)-4-nitrobenzoate

Cat. No.: B161313

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-4-nitrobenzoate is a key organic intermediate with significant applications in pharmaceutical synthesis and materials science. Its bifunctional nature, featuring a reactive benzylic bromide and an electron-withdrawing nitro group on a benzoate scaffold, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known physicochemical properties, a generalized synthesis protocol, and its notable applications, with a focus on its role in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of **Methyl 2-(bromomethyl)-4-nitrobenzoate** are summarized below. It is important to note that while some data is available for the title compound, specific experimental values for properties such as melting and boiling points are more readily available for its isomers.

Table 1: General and Physicochemical Properties of **Methyl 2-(bromomethyl)-4-nitrobenzoate** and Related Isomers

Property	Value for Methyl 2-(bromomethyl)-4-nitrobenzoate	Value for Related Isomers
Molecular Formula	$C_9H_8BrNO_4$ ^{[1][2]}	-
Molecular Weight	274.07 g/mol ^[1]	-
CAS Number	133446-99-8 ^[1]	-
Appearance	Solid	Off-white to pale yellow powder (3-nitro isomer) ^[3] ; Light Yellow Solid (6-nitro isomer)
Melting Point	Data not available	72-74 °C (3-nitro isomer) ^{[3][4]} ; 84-86 °C (6-nitro isomer) ^[5]
Boiling Point	Data not available	370.9 °C at 760 mmHg (Predicted, 3-nitro isomer) ^[3]
Solubility	Data not available	Soluble in Methanol (3-nitro isomer) ^[4] ; Sparingly soluble in Chloroform (3-nitro isomer) ^[3]

Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl 2-(bromomethyl)-4-nitrobenzoate** is not readily available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

- ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic methylene protons (~4.5-5.0 ppm), and multiplets or doublets in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the substituted benzene ring.
- ¹³C NMR: Key resonances would be observed for the ester carbonyl carbon (~165 ppm), the benzylic carbon (~30 ppm), the methyl ester carbon (~53 ppm), and the aromatic carbons, with shifts influenced by the bromo, methyl ester, and nitro substituents.

- Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester (around $1720\text{-}1740\text{ cm}^{-1}$), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm^{-1} , respectively), and C-H stretches of the aromatic ring and methyl/methylene groups.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns, including the loss of the bromo or methoxycarbonyl groups.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-(bromomethyl)-4-nitrobenzoate** is not widely published, a general and effective method involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methyl-4-nitrobenzoate. This approach is a standard procedure for the synthesis of benzylic bromides.

General Synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate

This protocol is adapted from established procedures for the benzylic bromination of substituted toluenes and related compounds.^{[6][7]}

Objective: To synthesize **Methyl 2-(bromomethyl)-4-nitrobenzoate** via radical bromination of Methyl 2-methyl-4-nitrobenzoate.

Materials:

- Methyl 2-methyl-4-nitrobenzoate
- N-Bromosuccinimide (NBS)
- A radical initiator, e.g., 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
- Anhydrous carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Sodium bicarbonate (NaHCO_3) solution (saturated)

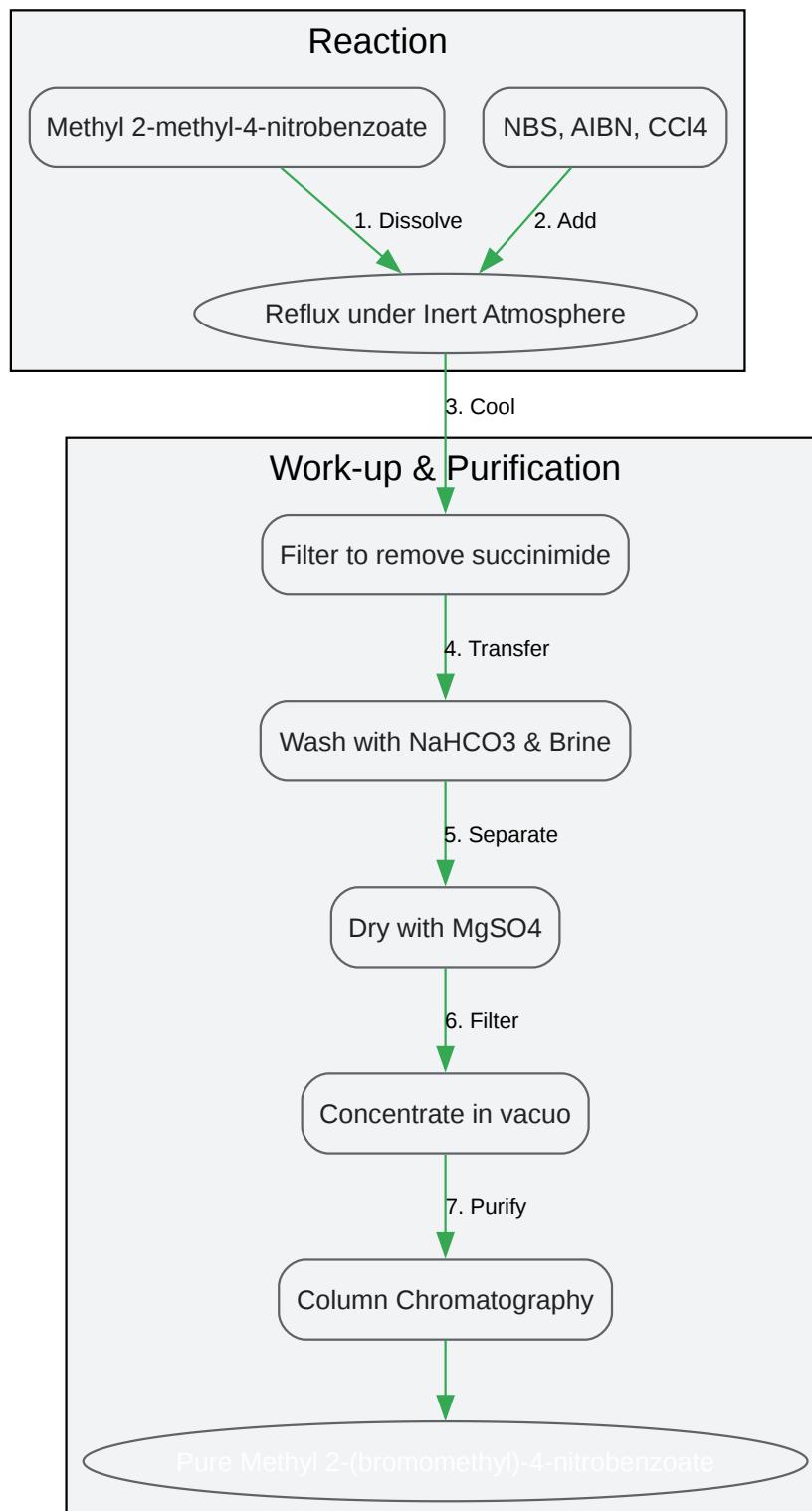
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 equivalent) in anhydrous carbon tetrachloride.
- Addition of Reagents: Add N-Bromosuccinimide (1.0-1.2 equivalents) and the radical initiator (e.g., AIBN, 0.02-0.1 equivalents) to the solution.
- Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.
- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **Methyl 2-(bromomethyl)-4-nitrobenzoate** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Drug Development and Organic Synthesis

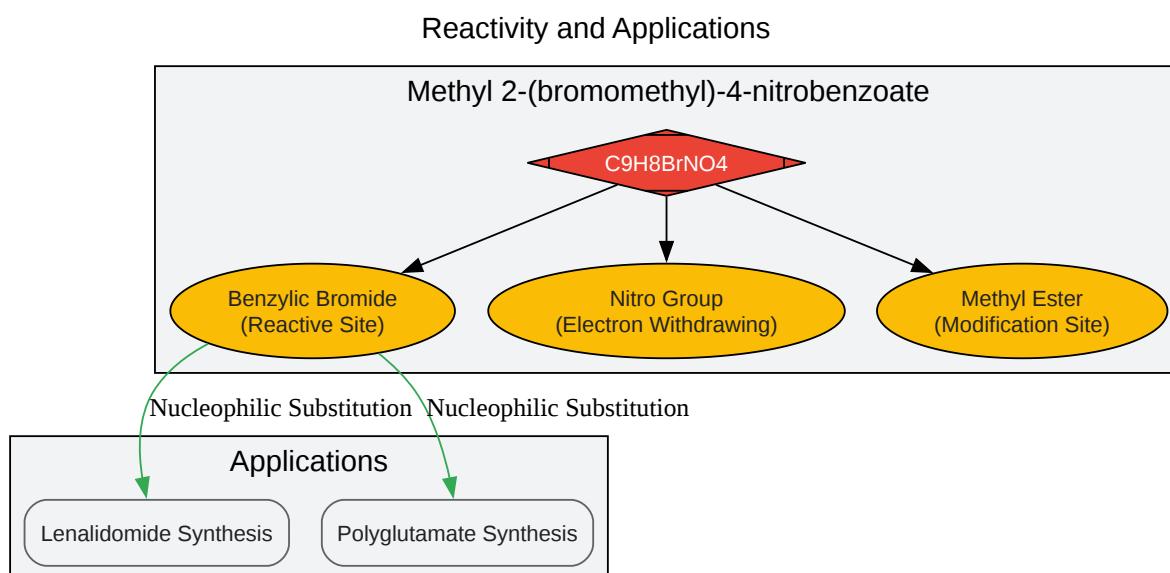
Methyl 2-(bromomethyl)-4-nitrobenzoate is a valuable intermediate in the synthesis of pharmacologically active molecules and other functional organic compounds.


- Synthesis of Lenalidomide Intermediate: This compound serves as a crucial building block in the synthesis of Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma.^[2] The synthesis involves the reaction of the benzylic bromide with a suitable amine-containing fragment.
- Starting Material for Polyglutamate Synthesis: It is utilized as a starting material for the synthesis of polyglutamate analogs.^[1] This process leverages the reactivity of the benzylic bromide for the introduction of the glutamate moieties.

Visualized Workflows and Relationships

General Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of **Methyl 2-(bromomethyl)-4-nitrobenzoate** from its methyl precursor.


General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Methyl 2-(bromomethyl)-4-nitrobenzoate**.

Key Reactivity and Applications

This diagram illustrates the logical relationship between the key functional groups of **Methyl 2-(bromomethyl)-4-nitrobenzoate** and its primary applications.

[Click to download full resolution via product page](#)

Caption: Relationship between functional groups and synthetic applications.

Conclusion

Methyl 2-(bromomethyl)-4-nitrobenzoate is a compound of significant interest to the scientific community, particularly in the realm of medicinal chemistry. While a complete experimental dataset for this specific isomer is not fully available, its structural similarity to other well-characterized nitro-substituted bromomethylbenzoates allows for reliable predictions of its

reactivity and properties. The general synthetic route via radical bromination is robust, providing access to this versatile intermediate for the development of novel therapeutics and functional materials. Further research into its specific physicochemical properties and biological activities is warranted to fully exploit its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(bromomethyl)-4-nitrobenzoate | 133446-99-8 | IFA44699 [biosynth.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 5. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE CAS#: 61940-21-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161313#physicochemical-properties-of-methyl-2-bromomethyl-4-nitrobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com